Diplopterol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

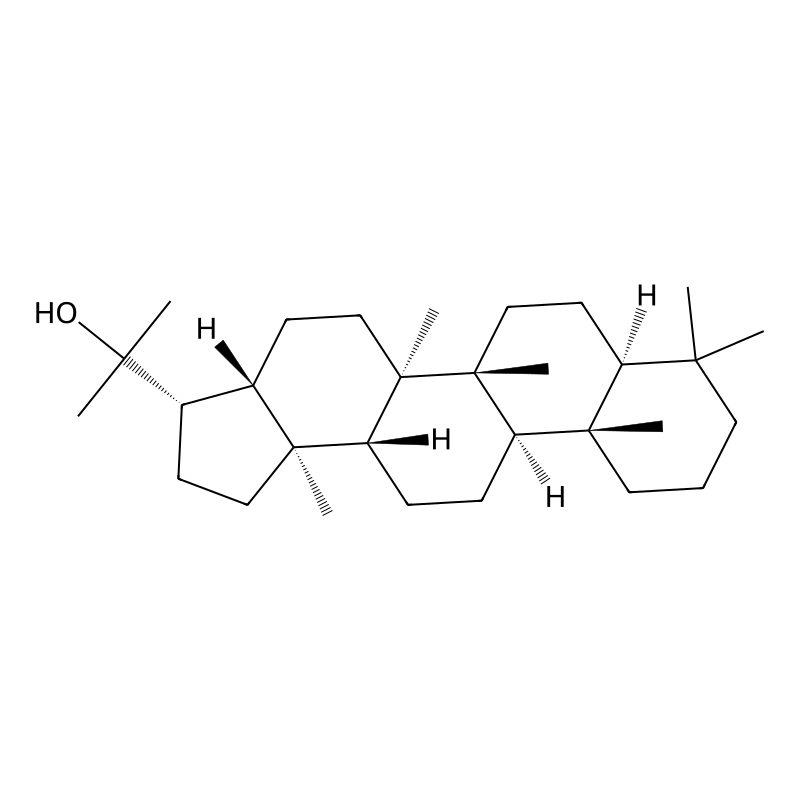

Diplopterol, also known as hopan-22-ol, is a triterpenoid compound classified within the hopanoid family. It is primarily synthesized by various prokaryotic organisms, including bacteria and certain protozoans, and is derived from the triterpenoid precursor squalene. Structurally, diplopterol features a pentacyclic core similar to that of hopane, but it is distinguished by the presence of a hydroxyl group at position 22. This unique feature allows diplopterol to function analogously to sterols in eukaryotes, modulating membrane fluidity and stability under varying environmental conditions .

- Oxidation: Diplopterol can be oxidized to form various derivatives, which may alter its biological activity and structural properties.

- Reduction: Reduction reactions can modify the hydroxyl group or other functional groups present in the molecule.

- Substitution: Diplopterol can undergo substitution reactions, particularly at the C-35 position of its side chain, leading to the formation of various hopanoid derivatives .

Diplopterol exhibits significant biological activity, particularly in its role as a biomarker for prokaryotic life. It contributes to membrane stability and fluidity in bacterial cells, similar to how sterols function in eukaryotic membranes. Research has indicated that diplopterol can influence lipid packing and membrane properties, which are critical for cellular function under stress conditions such as extreme temperature or pH changes . Additionally, diplopterol's structural analogs have been found to possess higher preservation potential in sedimentary environments, making them valuable for paleoenvironmental studies .

The biosynthesis of diplopterol involves a complex enzymatic process starting from squalene. The key enzyme responsible for this transformation is hopane-squalene cyclase, which catalyzes a cascade cyclization reaction that forms multiple stereogenic centers and rings simultaneously. This process occurs anaerobically, with the oxygen atom in the hydroxyl group likely derived from water. Following initial synthesis, diplopterol can undergo further modifications to yield various derivatives with distinct properties .

Diplopterol has several notable applications:

- Biomarker Studies: Due to its unique structural features and stability in sediments, diplopterol serves as an important biomarker for studying ancient microbial life and environmental conditions.

- Membrane Research: Its role in modulating membrane fluidity makes it a subject of interest in biophysical studies examining lipid interactions and membrane dynamics .

- Potential Therapeutics: Given its biological activity and structural uniqueness, diplopterol may have potential applications in developing new therapeutic agents targeting membrane-related processes .

Recent studies have focused on the interactions between diplopterol and various phospholipids. For instance:

- Diplopterol has been shown to condense lipid chains differently depending on the position of unsaturation in phospholipids. It demonstrates favorable interactions with certain unsaturated phosphatidylcholine isomers while exhibiting unfavorable interactions with others .

- Molecular dynamics simulations indicate that diplopterol's methyl group distribution influences its ability to order lipid chains within bilayers, highlighting its significance in membrane biophysics .

Several compounds share structural similarities with diplopterol. Notable examples include:

- Cholesterol: A sterol found in animal cell membranes that plays a crucial role in maintaining membrane fluidity.

- Ergosterol: A sterol present in fungal membranes that also regulates fluidity and stability.

- Stigmasterol: A plant sterol that shares similar functions regarding membrane properties.

| Compound | Structural Features | Functionality |

|---|---|---|

| Diplopterol | Triterpenoid with hydroxyl at position 22 | Modulates membrane fluidity; biomarker |

| Cholesterol | Steroid structure | Maintains membrane integrity; fluidity regulator |

| Ergosterol | Steroid structure | Regulates membrane properties in fungi |

| Stigmasterol | Steroid structure | Similar role as cholesterol in plants |

Diplopterol is unique among these compounds due to its specific hydroxyl group positioning and its origin from prokaryotic sources, distinguishing it from eukaryotic sterols .

Purity

XLogP3

Exact Mass

Appearance

Storage

Other CAS

Wikipedia

Use Classification

Dates

2: Babiak Z, Carlisle TL, Holmlund CE. Inhibtion of diplopterol synthesis in Tetrahymena pyriformis by a hypocholesteremic compound. Lipids. 1975 Jul;10(7):437-40. PubMed PMID: 167262.

3: Sáenz JP, Grosser D, Bradley AS, Lagny TJ, Lavrynenko O, Broda M, Simons K. Hopanoids as functional analogues of cholesterol in bacterial membranes. Proc Natl Acad Sci U S A. 2015 Sep 22;112(38):11971-6. doi: 10.1073/pnas.1515607112. Epub 2015 Sep 8. PubMed PMID: 26351677; PubMed Central PMCID: PMC4586864.

4: Caron B, Mark AE, Poger D. Some Like It Hot: The Effect of Sterols and Hopanoids on Lipid Ordering at High Temperature. J Phys Chem Lett. 2014 Nov 20;5(22):3953-7. doi: 10.1021/jz5020778. Epub 2014 Nov 3. PubMed PMID: 26276476.

5: Subhash Y, Sasikala Ch, Ramana ChV. Sphingopyxis contaminans sp. nov., isolated from a contaminated Petri dish. Int J Syst Evol Microbiol. 2014 Jul;64(Pt 7):2238-43. doi: 10.1099/ijs.0.061937-0. Epub 2014 Apr 7. PubMed PMID: 24711587.

6: Subhash Y, Tushar L, Sasikala Ch, Ramana ChV. Mongoliicoccus alkaliphilus sp. nov. and Litoribacter alkaliphilus sp. nov., isolated from salt pans. Int J Syst Evol Microbiol. 2013 Sep;63(Pt 9):3457-62. doi: 10.1099/ijs.0.049924-0. Epub 2013 Mar 29. PubMed PMID: 23543498.

7: Kannenberg E, Poralla K. The influence of hopanoids on growth of Mycoplasma mycoides. Arch Microbiol. 1982 Dec;133(2):100-2. PubMed PMID: 6762170.

8: Subhash Y, Sasikala Ch, Ramana ChV. Flavobacterium aquaticum sp. nov., isolated from a water sample of a rice field. Int J Syst Evol Microbiol. 2013 Sep;63(Pt 9):3463-9. doi: 10.1099/ijs.0.050047-0. Epub 2013 Mar 29. PubMed PMID: 23543500.

9: Lodha TD, Srinivas A, Sasikala C, Ramana CV. Hopanoid inventory of Rhodoplanes spp. Arch Microbiol. 2015 Aug;197(6):861-7. doi: 10.1007/s00203-015-1112-5. Epub 2015 May 3. PubMed PMID: 25935452.

10: Sáenz JP, Sezgin E, Schwille P, Simons K. Functional convergence of hopanoids and sterols in membrane ordering. Proc Natl Acad Sci U S A. 2012 Aug 28;109(35):14236-40. doi: 10.1073/pnas.1212141109. Epub 2012 Aug 14. PubMed PMID: 22893685; PubMed Central PMCID: PMC3435179.

11: Tushar L, Sasikala Ch, Ramana ChV. Draft genome sequence of Rhodomicrobium udaipurense JA643T with special reference to hopanoid biosynthesis. DNA Res. 2014 Dec;21(6):639-47. doi: 10.1093/dnares/dsu026. Epub 2014 Aug 12. PubMed PMID: 25117430; PubMed Central PMCID: PMC4263297.

12: Birgel D, Meister P, Lundberg R, Horath TD, Bontognali TR, Bahniuk AM, de Rezende CE, Vasconcelos C, McKenzie JA. Methanogenesis produces strong 13C enrichment in stromatolites of Lagoa Salgada, Brazil: a modern analogue for Palaeo-/Neoproterozoic stromatolites? Geobiology. 2015 May;13(3):245-66. doi: 10.1111/gbi.12130. Epub 2015 Mar 13. PubMed PMID: 25773379.

13: Rohmer M, Anding C, Ourisson G. Non-specific biosynthesis of hopane triterpenes by a cell-free system from Acetobacter pasteurianum. Eur J Biochem. 1980 Dec;112(3):541-7. PubMed PMID: 7460938.

14: Sultanpuram VR, Lodha TD, Chintalapati VR, Chintalapati S. Cohaesibacter haloalkalitolerans sp. nov., isolated from a soda lake, and emended description of the genus Cohaesibacter. Int J Syst Evol Microbiol. 2013 Nov;63(Pt 11):4271-6. doi: 10.1099/ijs.0.050112-0. Epub 2013 Jun 28. PubMed PMID: 23811140.

15: Kathiravan R, Jegan S, Ganga V, Prabavathy VR, Tushar L, Sasikala Ch, Ramana ChV. Ciceribacter lividus gen. nov., sp. nov., isolated from rhizosphere soil of chick pea (Cicer arietinum L.). Int J Syst Evol Microbiol. 2013 Dec;63(Pt 12):4484-8. doi: 10.1099/ijs.0.049726-0. Epub 2013 Aug 1. PubMed PMID: 23907221.

16: Subhash Y, Sasikala Ch, Ramana ChV. Salinimicrobium sediminis sp. nov., isolated from a deep-sea sediment. Int J Syst Evol Microbiol. 2014 Mar;64(Pt 3):984-8. doi: 10.1099/ijs.0.058149-0. Epub 2013 Dec 18. PubMed PMID: 24425818.

17: Ramana VV, Raj PS, Tushar L, Sasikala Ch, Ramana ChV. Rhodomicrobium udaipurense sp. nov., a psychrotolerant, phototrophic alphaproteobacterium isolated from a freshwater stream. Int J Syst Evol Microbiol. 2013 Jul;63(Pt 7):2684-9. doi: 10.1099/ijs.0.046409-0. Epub 2013 Jan 4. PubMed PMID: 23291882.

18: Raederstorff D, Rohmer M. Polyterpenoids as cholesterol and tetrahymanol surrogates in the ciliate Tetrahymena pyriformis. Biochim Biophys Acta. 1988 May 22;960(2):190-9. PubMed PMID: 3130105.

19: Parag B, Sasikala Ch, Ramana ChV. Molecular and culture dependent characterization of endolithic bacteria in two beach sand samples and description of Rhizobium endolithicum sp. nov. Antonie Van Leeuwenhoek. 2013 Dec;104(6):1235-44. doi: 10.1007/s10482-013-0046-7. Epub 2013 Oct 9. PubMed PMID: 24104485.

20: Yang JH, Kondratyuk TP, Jermihov KC, Marler LE, Qiu X, Choi Y, Cao H, Yu R, Sturdy M, Huang R, Liu Y, Wang LQ, Mesecar AD, van Breemen RB, Pezzuto JM, Fong HH, Chen YG, Zhang HJ. Bioactive compounds from the fern Lepisorus contortus. J Nat Prod. 2011 Feb 25;74(2):129-36. doi: 10.1021/np100373f. Epub 2011 Jan 24. PubMed PMID: 21261296; PubMed Central PMCID: PMC3069126.